molecular formula C16H18N2O3S B352558 2-(3-allyl-2,4-dioxothiazolidin-5-yl)-N-(2,4-dimethylphenyl)acetamide CAS No. 876900-79-7

2-(3-allyl-2,4-dioxothiazolidin-5-yl)-N-(2,4-dimethylphenyl)acetamide

Cat. No. B352558
CAS RN: 876900-79-7
M. Wt: 318.4g/mol
InChI Key: DCTMEYMUDRZAON-UHFFFAOYSA-N
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Description

2-(3-allyl-2,4-dioxothiazolidin-5-yl)-N-(2,4-dimethylphenyl)acetamide, also known as DADLE, is a synthetic opioid peptide that has been extensively studied for its potential therapeutic applications. The compound has been shown to have analgesic, anti-inflammatory, and immunomodulatory effects, making it a promising candidate for the treatment of various diseases.

Scientific Research Applications

Antioxidant Properties

One study focused on the synthesis and evaluation of novel 2-(2,4-dioxothiazolidin-5-ylidene)-acetamides containing 1,3,4-thia/oxadiazole moieties. These compounds, including an active compound similar in structure to "2-(3-allyl-2,4-dioxothiazolidin-5-yl)-N-(2,4-dimethylphenyl)acetamide," exhibited significant antioxidant activity. The most efficient candidate demonstrated a radical scavenging ability comparable to that of ascorbic acid, highlighting its potential as a potent antioxidant agent (Lelyukh et al., 2021).

α-Glucosidase Inhibitory Activity

Another area of interest is the compound's α-glucosidase inhibitory activity. A series of N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides were synthesized and evaluated for their ability to inhibit α-glucosidase. This activity is crucial for the management of type 2 diabetes, as it can help regulate blood sugar levels by inhibiting the enzyme that breaks down carbohydrates into glucose. Some derivatives showed very good inhibition, indicating their potential as therapeutic agents in diabetes management (Koppireddi et al., 2014).

Antimicrobial Activity

Compounds related to "2-(3-allyl-2,4-dioxothiazolidin-5-yl)-N-(2,4-dimethylphenyl)acetamide" have been studied for their antimicrobial properties. For instance, the antimicrobial activity of 2,4-dioxothiazolidine-5-acetic acid amides and their 3-substituted analogs was investigated, with some demonstrating maximum anti-staphylococcal activity. This suggests their potential application in developing new antimicrobial agents (Zimenkovskii et al., 2006).

Anti-inflammatory and Antioxidant Activities

Further research into N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and their derivatives highlighted both anti-inflammatory and antioxidant activities. These studies provide a basis for the potential therapeutic application of these compounds in treating conditions associated with inflammation and oxidative stress (Koppireddi et al., 2013).

properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-4-7-18-15(20)13(22-16(18)21)9-14(19)17-12-6-5-10(2)8-11(12)3/h4-6,8,13H,1,7,9H2,2-3H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCTMEYMUDRZAON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CC2C(=O)N(C(=O)S2)CC=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-allyl-2,4-dioxothiazolidin-5-yl)-N-(2,4-dimethylphenyl)acetamide

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